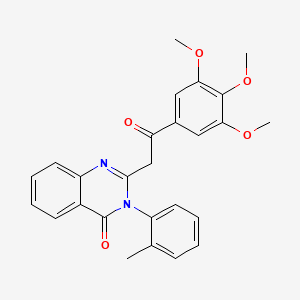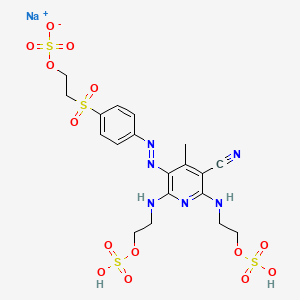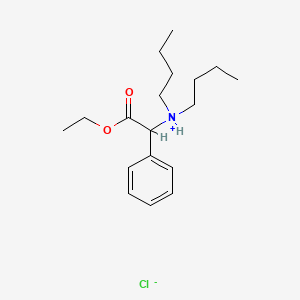![molecular formula C12H30BN3O3 B13772688 Tris[2-(dimethylamino)ethyl] borate CAS No. 97-21-2](/img/structure/B13772688.png)
Tris[2-(dimethylamino)ethyl] borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2-(dimethylamino)ethyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. It is a borate ester with the molecular formula C12H30BN3O3. This compound is particularly interesting due to its ability to form stable complexes and its reactivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(dimethylamino)ethyl] borate typically involves the reaction of boric acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired borate ester. The general reaction can be represented as: [ \text{B(OH)_3 + 3 (CH_3)_2NCH_2CH_2OH} \rightarrow \text{B(OCH_2CH_2N(CH_3)_2)_3 + 3 H_2O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
化学反应分析
Types of Reactions: Tris[2-(dimethylamino)ethyl] borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of borate esters with different functional groups, while reduction can yield boron hydrides.
科学研究应用
Tris[2-(dimethylamino)ethyl] borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers, as a flame retardant, and in the manufacture of advanced materials.
作用机制
The mechanism by which Tris[2-(dimethylamino)ethyl] borate exerts its effects involves the interaction of the borate ester with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the borate ester can interact with enzymes and other proteins, potentially altering their activity and function.
相似化合物的比较
Tris[2-(dimethylamino)ethyl]amine: A related compound with similar structural features but different reactivity.
Tris[2-(methylamino)ethyl]amine: Another similar compound with variations in the amino groups.
Comparison: Tris[2-(dimethylamino)ethyl] borate is unique due to its borate ester structure, which imparts different chemical properties compared to its amine counterparts. The presence of the boron atom allows for unique reactivity and applications, particularly in catalysis and materials science.
属性
CAS 编号 |
97-21-2 |
|---|---|
分子式 |
C12H30BN3O3 |
分子量 |
275.20 g/mol |
IUPAC 名称 |
tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C12H30BN3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h7-12H2,1-6H3 |
InChI 键 |
SZXZKETUHUBCOP-UHFFFAOYSA-N |
规范 SMILES |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


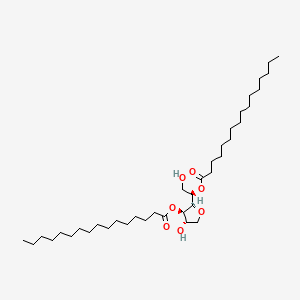
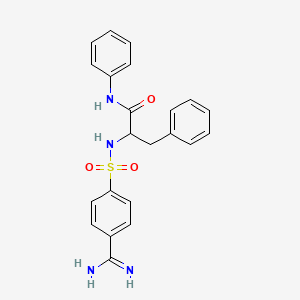
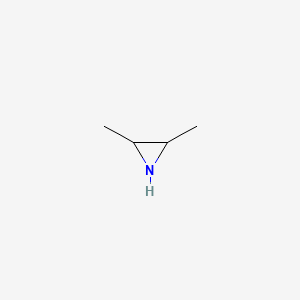
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
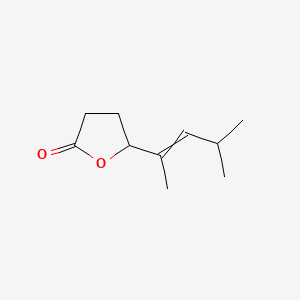
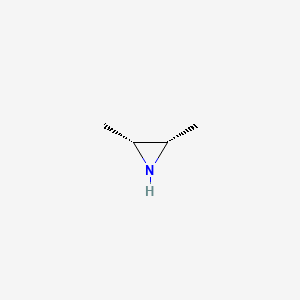

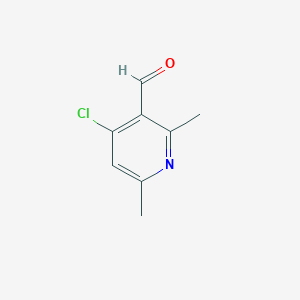
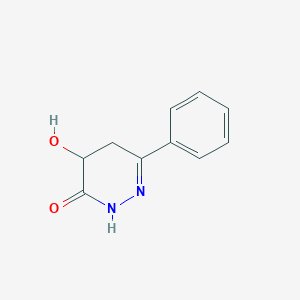
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
